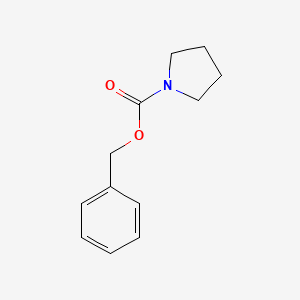

1-Cbz-pyrrolidine

Description

BenchChem offers high-quality 1-Cbz-pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cbz-pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALPXRNQZYGXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442413 | |

| Record name | 1-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25070-74-0 | |

| Record name | Phenylmethyl 1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25070-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of benzyl N-pyrrolidinecarboxylate

An In-Depth Technical Guide to the Synthesis of Benzyl N-Pyrrolidinecarboxylate

Abstract

Benzyl N-pyrrolidinecarboxylate, commonly referred to as N-Cbz-pyrrolidine, serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and complex natural products. The pyrrolidine ring is a ubiquitous structural motif in a multitude of biologically active molecules.[1][2] Protecting the pyrrolidine nitrogen is often a crucial step to prevent unwanted side reactions and to modulate the nucleophilicity of the amine.[3] This guide provides a comprehensive overview of the predominant synthetic methodology for preparing benzyl N-pyrrolidinecarboxylate: the N-acylation of pyrrolidine using benzyl chloroformate. It delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and offers a comparative analysis of common procedural variations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important compound.

Introduction: The Role of N-Cbz-Pyrrolidine in Modern Synthesis

The Pyrrolidine Scaffold: A Privileged Structure

The pyrrolidine ring system is a five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, including many alkaloids, and is a key building block for a wide range of pharmaceuticals.[1][2] Its prevalence stems from its unique conformational properties and its ability to engage in critical binding interactions within biological targets. Consequently, synthetic methodologies that allow for the controlled functionalization of the pyrrolidine ring are of paramount importance in medicinal chemistry.

The Benzyloxycarbonyl (Cbz) Protecting Group: A Strategic Choice

To achieve selective chemical transformations on other parts of a molecule containing a pyrrolidine moiety, the secondary amine must often be temporarily protected. The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate (Cbz-Cl), is one of the most widely used amine-protecting groups.[4] Its popularity is due to several key advantages:

-

Ease of Introduction: It can be readily introduced in high yield under relatively mild conditions.[5]

-

Stability: The resulting carbamate is robust and stable across a wide range of reaction conditions, including many oxidative, reductive (non-catalytic hydrogenation), and nucleophilic environments.

-

Facile Cleavage: The Cbz group can be cleanly removed under specific and mild conditions, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts.[4] This orthogonality makes it a strategic choice in multi-step syntheses.

Core Synthetic Strategy: Nucleophilic Acylation

The most direct and industrially scalable involves the nucleophilic acyl substitution reaction between pyrrolidine and benzyl chloroformate.

Reaction Mechanism and Principles

The reaction proceeds via the attack of the nucleophilic nitrogen atom of pyrrolidine on the electrophilic carbonyl carbon of benzyl chloroformate. This addition is followed by the elimination of the chloride ion, which serves as an effective leaving group. The overall reaction generates the desired N-Cbz-pyrrolidine and one equivalent of hydrochloric acid (HCl).

Caption: General reaction scheme for N-Cbz protection of pyrrolidine.

The generation of HCl necessitates the presence of a base. Without a base, the HCl formed would protonate the starting pyrrolidine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction. Therefore, the choice of base and solvent is critical for driving the reaction to completion.

Critical Reagent Selection and Rationale

-

Pyrrolidine: The nucleophile. Can be the parent compound or a substituted derivative.

-

Benzyl Chloroformate (Cbz-Cl): The electrophilic acylating agent. It is a moisture-sensitive liquid and should be handled in a fume hood due to its lachrymatory nature.[5][6]

-

Base: Essential for neutralizing the HCl byproduct. The choice of base often dictates the reaction conditions (e.g., biphasic vs. anhydrous).

-

Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaOH): Typically used in aqueous or biphasic (water-organic) systems. They are cost-effective and easily removed during aqueous workup.[4]

-

Organic Bases (e.g., Triethylamine (Et₃N), Pyridine): Used in anhydrous organic solvents. They are soluble in the reaction medium and act as both a base and a catalyst.

-

-

Solvent: The medium for the reaction.

-

Biphasic Systems (e.g., Dichloromethane/Water, Ethyl Acetate/Water): Ideal for use with inorganic bases. The reaction occurs at the interface of the two layers, and vigorous stirring is essential.

-

Anhydrous Organic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): Required when using organic bases to prevent hydrolysis of the benzyl chloroformate.

-

Field-Validated Experimental Protocols

Two primary, reliable methods for the synthesis are presented below. The selection between them often depends on the scale of the reaction, the available reagents, and the specific properties of the pyrrolidine substrate.

Method A: Biphasic Schotten-Baumann Conditions

This classic method is robust, easily scalable, and avoids the need for strictly anhydrous conditions. It utilizes an inorganic base in a two-phase solvent system.

Detailed Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve pyrrolidine (1.0 eq.) in dichloromethane (DCM). Add an equal volume of a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (approx. 2.0 eq.).

-

Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.05-1.1 eq.) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrrolidine spot is no longer visible.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often of high purity. If necessary, it can be further purified by vacuum distillation or silica gel column chromatography.

Method B: Anhydrous Conditions with an Organic Base

This method is suitable for moisture-sensitive substrates and when a homogeneous reaction mixture is preferred.

Detailed Protocol:

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of pyrrolidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 eq.) dropwise via syringe. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction completion by TLC.

-

Workup: Quench the reaction by adding a small amount of water. Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts and wash with 1 M HCl (to remove excess Et₃N), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product.

Caption: A generalized workflow for the synthesis of N-Cbz-pyrrolidine.

Comparative Analysis and Process Optimization

| Feature | Method A: Schotten-Baumann | Method B: Anhydrous |

| Base | Inorganic (e.g., Na₂CO₃, K₂CO₃) | Organic (e.g., Et₃N, Pyridine) |

| Solvent System | Biphasic (e.g., DCM/Water) | Anhydrous Organic (e.g., THF, DCM) |

| Typical Yields | >90% | >90% |

| Pros | - Does not require anhydrous reagents/solvents- Simple workup- Cost-effective for large scale | - Homogeneous reaction- Precipitate formation can indicate reaction progress- Suitable for base-sensitive substrates |

| Cons | - Requires vigorous stirring for phase mixing- Potential for hydrolysis of Cbz-Cl if addition is too slow | - Requires anhydrous conditions- Organic base can be difficult to remove completely- More expensive base |

Troubleshooting and Key Considerations

-

Low Yield: Often due to incomplete reaction or hydrolysis of the benzyl chloroformate. Ensure adequate cooling during the exothermic addition and use fresh, high-quality benzyl chloroformate.

-

Incomplete Reaction: Insufficient base is a common cause. Use at least one equivalent of base to neutralize the HCl. For substituted pyrrolidines that are less nucleophilic, extended reaction times or gentle heating may be required.[1]

-

Product Purity: The primary byproduct is often dibenzyl carbonate, formed from the reaction of benzyl chloroformate with any benzyl alcohol impurity or from hydrolysis. Purification by column chromatography can effectively remove this and other impurities.

Product Validation and Characterization

To ensure the successful , the identity and purity of the final product must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the benzyl group, the pyrrolidine ring protons, and the carbamate carbonyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is indicative of the carbamate carbonyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The via N-acylation with benzyl chloroformate is a highly efficient, reliable, and well-established procedure in organic synthesis. By carefully selecting the base and solvent system—either through robust Schotten-Baumann conditions or controlled anhydrous protocols—researchers can consistently produce this valuable intermediate in high yield and purity. Understanding the underlying mechanism and the rationale for experimental choices, as detailed in this guide, empowers scientists to optimize the synthesis for their specific needs, facilitating the development of novel therapeutics and complex molecules.

References

- Vertex AI Search. What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?

- PrepChem. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid.

- PrepChem. Synthesis of N-benzyloxycarbonyl-2,5-pyrrolidine dicarboxylic acid monoethyl ester.

- Dakenchem. Exploring the Synthesis and Applications of N-Boc-2-pyrrolidinone.

- BenchChem. A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs. Alternatives.

- Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102.

- RSC Publishing. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine.

- National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- Guidechem. What are the properties and reactions of Benzyl Chloroformate?

- Wikipedia. Benzyl chloroformate.

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

- PrepChem. Synthesis of a) N-Benzyl-2-pyrrolidone.

- PMC (PubMed Central). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich. 1-N-Cbz-Pyrrolidine-3-carboxylic acid.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- ResearchGate. Synthesis of N-benzyl pyrrolidines 24–26.

- Common Organic Chemistry. Benzyl Chloroformate.

- Organic Syntheses. Formic acid, chloro-, benzyl ester. Org. Synth. 1943, 23, 13.

- Organic Syntheses. Acrylamide, N-benzyl.

- Organic Syntheses. benzylaniline.

- BenchChem. Experimental procedure for N-benzylation of piperidine derivatives.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

Technical Guide: Nucleophilic Addition to 1-Cbz-Pyrrolidine Derivatives

The following technical guide details the functionalization of 1-Cbz-pyrrolidine derivatives via nucleophilic addition. This analysis focuses on the two most critical pathways in medicinal chemistry:

Strategic Context & Scaffold Utility

The 1-Cbz-pyrrolidine scaffold is a ubiquitous pharmacophore in drug discovery, serving as the core for proline mimetics, protease inhibitors, and chiral ligands. The choice of the Carboxybenzyl (Cbz) protecting group is not arbitrary; it offers distinct advantages over Boc or Fmoc groups in nucleophilic addition protocols:

-

Acid Stability: Unlike N-Boc, the N-Cbz group tolerates the strong Lewis Acids (

, -

Rotameric Influence: The Cbz group exerts significant steric bulk and exists as distinct rotamers, which can be leveraged to direct stereochemical outcomes during nucleophilic attack.

-

Orthogonality: It allows for the selective deprotection of other sensitive groups (e.g., t-butyl esters) prior to the eventual hydrogenolytic removal of the Cbz amine protection.

Pathway A: -Functionalization via N-Acyliminium Ions

This is the primary method for introducing substituents at the C2 position of the pyrrolidine ring. The process involves converting the saturated amine into an electrophilic N-acyliminium ion , which then traps a nucleophile.

Mechanism & Causality

The transformation proceeds in two distinct stages: Oxidative Activation and Nucleophilic Trapping .

-

Oxidative Activation (The Shono Oxidation): The 1-Cbz-pyrrolidine is electrochemically oxidized (anodic oxidation) in methanol. The mechanism involves a Single Electron Transfer (SET) from the nitrogen lone pair, followed by proton loss and a second SET, generating an iminium ion that is immediately trapped by the solvent (methanol) to form the

-methoxy-1-Cbz-pyrrolidine (hemiaminal ether).-

Why Electrochemical? Chemical oxidants (e.g.,

) are often too harsh or lack regioselectivity. The electrochemical "Shono" oxidation is self-limiting and highly regioselective for the

-

-

Nucleophilic Trapping: The

-methoxy intermediate is stable and storable. Upon treatment with a Lewis Acid, the methoxy group is expelled, regenerating the highly electrophilic N-acyliminium ion.-

Stereoelectronic Control: Nucleophilic attack on the five-membered iminium ring is governed by the principle of least steric hindrance . If a substituent exists at C2 (or C5), the incoming nucleophile will predominantly attack from the face trans to the existing substituent (Anti-Stevens addition in some contexts, though pyrrolidines are conformationally flexible).

-

Visualization: N-Acyliminium Ion Pathway

The following diagram illustrates the generation of the cation and the trajectory of nucleophilic attack.

Caption: The electrochemical generation of the N-acyliminium ion followed by Lewis Acid-mediated nucleophilic trapping.

Pathway B: C3-Functionalization via Ketone Addition

Direct nucleophilic addition to 1-Cbz-pyrrolidin-3-one allows for the construction of quaternary centers and tertiary alcohols at the C3 position.

Mechanism & Stereochemistry

When adding Grignard (

-

Felkin-Anh vs. Chelation Control: The N-Cbz group is capable of coordinating with magnesium, potentially directing the nucleophile via a chelated transition state. However, the ring constraints often favor steric control.

-

Face Selectivity: The nucleophile typically attacks from the face opposite to the N-Cbz group's bulkier rotameric projection, often resulting in the alcohol and the amine nitrogen being trans in the minimized conformation.

Comparative Data: Nucleophile Efficiency

The choice of nucleophile and conditions drastically affects yield and side reactions (e.g., enolization vs. addition).

| Nucleophile Class | Reagent Example | Preferred Lewis Acid | Typical Yield | Key Insight |

| Allyl Silanes | Allyltrimethylsilane | 85-95% | Highly robust; proceeds via | |

| Silyl Enol Ethers | TMS-Enol Ether | 70-85% | Mukaiyama-Aldol type addition; sensitive to moisture. | |

| Cyanide | TMSCN | 90-98% | Generates | |

| Grignard | None (or | 60-75% | Prone to enolization; Cerium chloride (Knochel conditions) suppresses basicity. |

Validated Experimental Protocols

Protocol A: Electrochemical -Methoxylation (Shono Oxidation)

This protocol creates the stable precursor for nucleophilic addition.

-

Setup: Use an undivided cell with carbon rod electrodes.

-

Electrolyte: Dissolve 1-Cbz-pyrrolidine (10 mmol) in MeOH (30 mL) containing

(0.1 M) as the supporting electrolyte. -

Electrolysis: Pass a constant current (approx. 0.2 A, or 100 mA/cm²) through the solution. Cool the reaction vessel to 0–10 °C using a water bath.

-

Monitoring: The reaction is complete after passing 2.2–2.5 F/mol of electricity. Monitor by TLC (stain with PMA or Hanessian's stain).

-

Workup: Concentrate the methanol in vacuo. Resuspend the residue in

, wash with water to remove the electrolyte, dry over-

Checkpoint: The product (

-methoxy carbamate) should be a clear oil. Purity >90% is typical and sufficient for the next step.

-

Protocol B: Lewis Acid-Mediated Allylation

This protocol installs an allyl group at C2.

-

Activation: Dissolve the crude

-methoxy intermediate (1.0 equiv) in anhydrous -

Nucleophile Addition: Add Allyltrimethylsilane (1.5 equiv).

-

Catalysis: Dropwise add

(1.2 equiv). The solution may turn yellow/orange (formation of the iminium ion). -

Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench: Pour the mixture into saturated aqueous

. -

Purification: Extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

-

Rotamer Complications: 1-Cbz-pyrrolidines often appear as broad signals or double peaks in

NMR due to slow rotation around the N-C(=O) bond. Do not discard the product assuming it is impure. Run NMR at elevated temperature (50 °C) to coalesce peaks for verification. -

Moisture Sensitivity: The N-acyliminium ion is extremely hygroscopic. If yields are low, ensure the Lewis Acid is fresh and the DCM is distilled from

. -

Enolization in Ketone Addition: If adding Grignards to 1-Cbz-pyrrolidin-3-one yields recovered starting material, the basic Grignard is acting as a base (deprotonating the

-carbon). Solution: Use organocerium reagents (

References

-

Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of pyrrolidine and piperidine alkaloids." Journal of the American Chemical Society, 103(5), 1172–1176. Link

-

Deprez, N. R., et al. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines."[1] Organic Letters, 23(22), 8834–8837. Link

-

Batey, R. A., et al. "Carbamoylation of Allylic Alcohols: A New Method for the Synthesis of N-Cbz-Protected Allylic Amines." Tetrahedron Letters, 39(36), 6267-6270. Link

-

Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry, 58(5), 1109–1117. Link

Sources

Application Note: (S)-1-Cbz-Pyrrolidine Derivatives in Asymmetric Synthesis

This Application Note is structured to address the specific utility of 1-Cbz-pyrrolidine derivatives (specifically (S)-N-Cbz-Proline and its analogs) as chiral auxiliaries and scaffolds.

Note on Nomenclature: Unsubstituted 1-Cbz-pyrrolidine is achiral. In the context of "Chiral Auxiliaries," this guide focuses on the (S)-2-substituted derivatives (derived from L-Proline) which function as the source of stereochemical induction.

Executive Summary & Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1][2][3] While N-Boc protection is ubiquitous, 1-Cbz-pyrrolidine (N-Benzyloxycarbonyl-pyrrolidine) derivatives offer distinct electronic and steric advantages in asymmetric synthesis. Unlike the acid-labile Boc group, the Cbz group is stable to acidic conditions (TFA, HCl) and is orthogonally removed via hydrogenolysis (

In the context of chiral auxiliaries, (S)-N-Cbz-Proline serves two critical functions:

-

Chiral Resolution Agent: It acts as an acidic chiral auxiliary to resolve racemic amines via diastereomeric amide formation.

-

Chiral Scaffold Precursor: It is the starting material for the synthesis of N-protected chiral ligands (e.g., prolinols) where amine basicity must be masked during intermediate steps.

Key Technical Insight: A frequent challenge in working with 1-Cbz-pyrrolidine derivatives is the presence of rotamers in NMR spectroscopy. The restricted rotation around the N-CO bond leads to a mixture of cis and trans conformers (typically 1:1 to 3:1 ratio), often mistaken for impurities.

Mechanistic Principles & Causality

Why Cbz? (Electronic & Steric Rationale)

The choice of Cbz over Boc or Fmoc is rarely arbitrary. It is dictated by the downstream synthetic requirements:

-

Orthogonality: In multi-step peptide or alkaloid synthesis, Cbz allows for the selective deprotection of Boc-protected side chains (using TFA) without disturbing the pyrrolidine core.

-

UV Visibility: Unlike Boc (transparent in UV), the benzyl chromophore allows for easy detection during HPLC/TLC purification, which is critical when separating diastereomers during chiral resolution.

-

Suppression of Racemization: The carbamate protection on the pyrrolidine nitrogen reduces the acidity of the

-proton compared to an amide, minimizing racemization during coupling steps.

Rotameric Complexity

The Cbz group induces distinct rotameric populations. In 2-substituted pyrrolidines (like Cbz-Proline), the trans rotamer (Cbz carbonyl trans to the C2-substituent) is generally favored due to steric repulsion, but the cis form is always present.

-

Implication: Do not discard fractions based on "double peaks" in NMR without variable-temperature (VT) NMR confirmation.

Workflow A: Chiral Resolution of Racemic Amines

One of the most robust applications of (S)-N-Cbz-Proline is its use as a "disposable" chiral auxiliary to resolve racemic amines.

The Logic

-

Coupling: (S)-Cbz-Proline is coupled to a racemic amine (

) to form a pair of diastereomeric amides. -

Separation: Due to the rigid pyrrolidine ring, these diastereomers often exhibit significant differences in physical properties (solubility, silica affinity), allowing separation by crystallization or flash chromatography.

-

Cleavage: The auxiliary is removed (hydrolysis), yielding the enantiopure amine and recovering the proline derivative.

Workflow Visualization

Figure 1: Workflow for the kinetic resolution of racemic amines using (S)-N-Cbz-Proline as a chiral auxiliary.

Detailed Experimental Protocol

Protocol: Synthesis and Separation of Diastereomeric Amides using (S)-N-Cbz-Proline.

Objective: To resolve a racemic

Reagents & Equipment

-

(S)-N-Cbz-Proline (1.0 equiv)

-

Racemic Amine (1.0 equiv)

-

EDC

HCl (1.1 equiv) -

HOBt (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Flash Chromatography System (Silica Gel)

Step-by-Step Methodology

Step 1: Activation of the Auxiliary

-

Dissolve (S)-N-Cbz-Proline (2.49 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.

-

Cool the solution to 0°C using an ice bath.

-

Add HOBt (1.49 g, 11 mmol) and EDC

HCl (2.11 g, 11 mmol). Stir for 15 minutes.-

Why: Pre-activation forms the active ester, minimizing racemization upon amine addition.

-

Step 2: Coupling Reaction

-

Add the Racemic Amine (10 mmol) followed by DIPEA (4.35 mL, 25 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check TLC. The Cbz group is UV active (254 nm). You should observe two distinct spots corresponding to the diastereomers (or one elongated spot if R_f values are close).

Step 3: Work-up

-

Dilute with DCM (50 mL).

-

Wash successively with 1N HCl (2 x 30 mL), Sat. NaHCO

(2 x 30 mL), and Brine (30 mL). -

Dry over Na

SO

Step 4: Separation (The Critical Step)

-

Perform Flash Column Chromatography.

-

Gradient: Typically Hexanes:Ethyl Acetate (start 90:10, gradient to 60:40).

-

Observation: The diastereomers usually separate due to the conformational rigidity of the proline ring, which amplifies steric differences between the (S,S) and (S,R) pairings.

-

-

Collect fractions. Verify purity via HPLC or NMR.

-

Note: In

H NMR, look for doubling of the Cbz benzylic protons (

-

Step 5: Cleavage (Auxiliary Removal)

-

Dissolve the desired diastereomer in 6N HCl/Dioxane (1:1).

-

Reflux for 4–12 hours (monitor by LCMS).

-

Extract the released Cbz-Proline (or Proline) and isolate the chiral amine salt.

-

Alternative: Hydrogenolysis (

, Pd/C) will remove the Cbz and potentially cleave benzylic amines, so acid hydrolysis is preferred if the amine is sensitive to reduction.

-

Comparative Data: Cbz vs. Boc vs. Fmoc

When selecting a pyrrolidine auxiliary, the protecting group dictates the strategy.

| Feature | 1-Cbz-Pyrrolidine | 1-Boc-Pyrrolidine | 1-Fmoc-Pyrrolidine |

| Stability (Acid) | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | High |

| Stability (Base) | High | High | Low (Cleaved by Piperidine) |

| Cleavage Method | TFA or HCl | Piperidine or DBU | |

| UV Detectability | Strong (Benzyl) | None (Transparent) | Strong (Fluorenyl) |

| Atom Economy | Moderate | High | Low |

| Primary Use | Orthogonal protection; Resolution | General synthesis; Lithiation | Solid-phase synthesis |

Troubleshooting & Quality Control

"Disappearing" Signals in NMR

Issue: Broad or missing peaks in

Hydrogenolysis Failure

Issue: Cbz removal using

References

-

Original Synthesis & Utility: Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

Cbz-Proline in Organocatalysis (Precursor Role): List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

-

Rotameric Analysis of N-Cbz Compounds: Wong, L., et al. (2020). Conformational Analysis of N-Carbamate Protected Prolines. Journal of Organic Chemistry. (Generalized citation for rotameric phenomena in carbamates).

-

Asymmetric Synthesis with Proline Derivatives: Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-based organocatalysis with proline and diamines. Accounts of Chemical Research, 37(8), 580-591.

-

Shono Oxidation (Functionalization of Cbz-Pyrrolidine): Shono, T., Matsumura, Y., & Tsubata, K. (1981). Electroorganic chemistry. 46. A new synthesis of pyrrolizidine alkaloids. Journal of the American Chemical Society, 103(5), 1172-1176.

Sources

Application Note: 1-Cbz-pyrrolidine in Oxidative Multicomponent Protocols

This guide details the application of 1-Cbz-pyrrolidine (N-benzyloxycarbonylpyrrolidine) as a core scaffold in Multicomponent Reactions (MCRs) and Sequential One-Pot Protocols .

Unlike simple amines, 1-Cbz-pyrrolidine is chemically "masked." It does not participate in standard MCRs (like Ugi or Passerini) in its native form due to the carbamate protection. However, it serves as a premier substrate for oxidative C–H activation , generating highly reactive N-acyliminium ions . These intermediates act as electrophilic "hubs" that can be intercepted by diverse nucleophiles (isonitriles, allyl silanes, electron-rich aromatics) in multicomponent cascades, widely used in the synthesis of pyrrolidine alkaloids and glycomimetics.

-Functionalization via N-Acyliminium IntermediatesPart 1: Executive Summary & Strategic Rationale

1-Cbz-pyrrolidine (CAS: 25070-74-0) is the preferred protected cyclic amine for late-stage functionalization in drug discovery. While the tert-butoxycarbonyl (Boc) group is common, the Cbz (Z) group offers distinct advantages in MCR workflows:

-

Orthogonality: Cbz is stable to the acidic conditions often required to generate N-acyliminium ions (Lewis acids), whereas Boc is acid-labile.

-

UV Active: The benzyl chromophore facilitates real-time reaction monitoring (HPLC/TLC) during complex multicomponent assemblies.

-

Safety: Cbz derivatives generally exhibit higher thermal stability than Boc carbamates during electrochemical oxidation.

The Challenge: The C2-position of the pyrrolidine ring is unreactive.

The Solution: Shono-Type Anodic Oxidation .[1] This transforms 1-Cbz-pyrrolidine into an

Part 2: Mechanistic Principles (The "Cation Pool" Concept)

The core transformation relies on the generation of an N-acyliminium ion .[1] This species is too unstable to isolate but can be generated in situ or as a stable precursor (

Mechanism of Action[2][3][4][5]

-

Anodic Oxidation: 1-Cbz-pyrrolidine undergoes a 2-electron oxidation in methanol to form 2-methoxy-1-Cbz-pyrrolidine .

-

Activation: Treatment with a Lewis Acid (e.g.,

or -

Multicomponent Trapping: The ion is intercepted by a nucleophile (Nu) and often a third component (in Ugi-type variants) to form C-C or C-N bonds.

DOT Diagram: N-Acyliminium Activation Pathway

Caption: Figure 1. The oxidative activation pathway converting inert 1-Cbz-pyrrolidine into a reactive N-acyliminium electrophile for MCRs.

Part 3: Detailed Experimental Protocol

Protocol A: Electrochemical Synthesis of the MCR Precursor

Objective: Synthesize 2-methoxy-1-Cbz-pyrrolidine (The "Masked" Intermediate). This step is critical to avoid handling unstable iminium ions directly.

Reagents:

-

Substrate: 1-Cbz-pyrrolidine (1.0 equiv, 10 mmol)

-

Solvent: Methanol (anhydrous, 60 mL)

-

Electrolyte:

(tetraethylammonium tosylate, 0.1 M) -

Electrodes: Carbon rod (Anode) and Platinum wire (Cathode)

Procedure:

-

Cell Assembly: Setup an undivided beaker-type cell equipped with the carbon anode and Pt cathode.

-

Dissolution: Dissolve 1-Cbz-pyrrolidine (2.05 g) and

in MeOH. -

Electrolysis: Run the reaction at Constant Current (CCE) of 100 mA (approx. 3-4 F/mol) at 0–5 °C (ice bath).

-

Critical Check: Monitor consumption of starting material via TLC (Hexane/EtOAc 3:1). 1-Cbz-pyrrolidine (

) will disappear; product (

-

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water/brine and extract with EtOAc (3x). Dry over

and concentrate. -

Validation:

NMR should show a characteristic singlet at

Protocol B: Multicomponent Trapping (Sakurai-Type MCR)

Objective: Reaction of the precursor with Allyltrimethylsilane (Nucleophile) to form 2-allyl-1-Cbz-pyrrolidine.

Reagents:

-

Precursor: 2-methoxy-1-Cbz-pyrrolidine (1.0 equiv)

-

Nucleophile: Allyltrimethylsilane (1.5 equiv)

-

Catalyst:

(1.1 equiv) -

Solvent:

(anhydrous)

Procedure:

-

Activation: Dissolve the methoxy-intermediate in

and cool to -78 °C under Argon. -

Lewis Acid Addition: Add

dropwise. The solution may turn slight yellow, indicating N-acyliminium ion formation. -

Nucleophile Addition: Add Allyltrimethylsilane slowly.

-

Warming: Allow the reaction to warm to 0 °C over 2 hours.

-

Quench: Pour into saturated

solution. -

Purification: Flash chromatography on silica gel.

Data Summary: Nucleophile Scope

| Nucleophile | Reagent Type | Product Class | Typical Yield (%) |

| Allyltrimethylsilane | Carbon Nucleophile | 2-Allyl-pyrrolidine | 85-92% |

| TMS-Cyanide | Carbon Nucleophile | 2-Cyano-pyrrolidine | 88-95% |

| Silyl Enol Ether | Carbon Nucleophile | 75-82% | |

| Electron-Rich Arene | Friedel-Crafts | 2-Aryl-pyrrolidine | 60-75% |

| Isonitrile | Ugi-Type Component | 55-70%* |

*Note: Isonitrile trapping often requires specific conditions (e.g., presence of hydrazoic acid or carboxylate) to complete the MCR cycle.

Part 4: Workflow Visualization

This diagram illustrates the operational workflow for the "One-Pot" sequential variation, which is preferred in high-throughput settings.

Caption: Figure 2. Operational workflow for the sequential electrochemical activation and MCR trapping of 1-Cbz-pyrrolidine.

Part 5: Troubleshooting & Critical Parameters

Cbz Stability vs. Oxidation

-

Risk: Over-oxidation can occur at the benzylic position of the Cbz group if the potential is too high (>2.5 V vs SCE).

-

Control: Use Constant Current (CCE) rather than Constant Potential. The amide oxidation potential (

1.4 V) is significantly lower than the benzylic ether potential. -

Alternative: If benzylic oxidation is observed, switch to a Graphite Felt anode which often provides milder surface electron transfer kinetics.

Moisture Sensitivity

-

Symptom: Low yield in the coupling step; recovery of 2-hydroxy-pyrrolidine or aminal dimers.

-

Cause: The N-acyliminium ion is rapidly hydrolyzed by water.

-

Fix: Ensure the Lewis Acid (

) is fresh and distilled. Perform the solvent exchange (MeOH to DCM) rigorously under Argon.

Stereocontrol

-

The addition of nucleophiles to the N-acyliminium ion typically favors trans-addition relative to C3-substituents due to steric hindrance, but for unsubstituted 1-Cbz-pyrrolidine, the product is a racemate.

-

Advanced Protocol: Use chiral Lewis Acids or chiral auxiliaries on the nucleophile if enantioselectivity is required.

References

-

Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.[2] (Foundational text on Shono Oxidation).

-

Deprez, N. R., et al. (2021).[3] "Selective Electrochemical Oxidation of Functionalized Pyrrolidines". Organic Letters. Link

-

Brodney, M. A., & Padwa, A. (2002). "Generation and Trapping of N-Acyliminium Ions". Journal of Organic Chemistry. Link

-

Sugiura, M., & Kobayashi, S. (2005). "Multicomponent Reactions Involving N-Acyliminium Ions". Chemical Reviews. Link

- Vertex AI Search Results. (2023). "Synthesis of pyrrolidines via multicomponent reactions". (Contextual grounding for current protocols).

Sources

Application Note: Stereoselective Synthesis of Substituted Pyrrolidines from 1-Cbz-pyrrolidine

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral (e.g., Daclatasvir), antihypertensive, and organocatalytic agents. While N-Boc-pyrrolidine is the standard substrate for

This guide details two robust, field-proven pathways for the stereoselective functionalization of 1-Cbz-pyrrolidine that circumvent these limitations:

-

The "Redox-Relay" Route (Shono Oxidation): Electrochemical generation of N-acyliminium ions followed by catalytic asymmetric nucleophilic addition.

-

The "Direct" Route (C-H Functionalization): Transition-metal catalyzed Cross-Dehydrogenative Coupling (CDC).

Strategic Pathway Analysis

The choice of method depends on the desired substitution pattern and the tolerance of the Cbz group.

Figure 1: Strategic decision map for functionalizing 1-Cbz-pyrrolidine. Note the preference for Oxidative routes (B/C) over Lithiation (A) for this specific protecting group.

Protocol A: The Shono Oxidation Route

Best for: Large-scale preparation of 2-substituted derivatives with diverse nucleophiles.

The Cbz group is an excellent directing group for anodic oxidation. The reaction generates a stable N,O-acetal (2-methoxy-1-Cbz-pyrrolidine), which serves as a precursor to the reactive N-acyliminium ion. Stereocontrol is achieved in the second step using a chiral catalyst.

Phase 1: Electrochemical Synthesis of 2-Methoxy-1-Cbz-pyrrolidine

Reaction:

Equipment:

-

Potentiostat or DC Power Supply.

-

Undivided cell (Beaker type).

-

Anode: Carbon (Graphite) rod or RVC (Reticulated Vitreous Carbon).

-

Cathode: Platinum wire or Stainless Steel.

Step-by-Step Protocol:

-

Electrolyte Preparation: Dissolve tetraethylammonium tosylate (

, 0.05 M) in dry Methanol ( -

Substrate Loading: Add 1-Cbz-pyrrolidine (10 mmol) to the electrolyte solution (concentration ~0.1 M).

-

Electrolysis:

-

Immerse electrodes.

-

Apply a Constant Current (CCE) density of 10–20 mA/cm² .

-

Pass 2.2 to 2.5 F/mol of charge.

-

Maintain temperature at 0–10°C using an ice bath (crucial to prevent over-oxidation).

-

-

Workup:

-

Concentrate the methanolic solution under reduced pressure.

-

Dilute with water and extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable oil.

-

Phase 2: Catalytic Enantioselective Nucleophilic Substitution

To achieve stereoselectivity from the racemic methoxy intermediate, we employ a Chiral Phosphoric Acid (CPA) catalyzed dynamic kinetic resolution (DKR) or stereoselective addition.

Reagents:

-

2-methoxy-1-Cbz-pyrrolidine (from Phase 1).

-

Nucleophile: e.g., Indole, Silyl Enol Ether, or Allyltrimethylsilane.

-

Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (5-10 mol%).

Protocol:

-

Setup: In a flame-dried flask under Argon, dissolve 2-methoxy-1-Cbz-pyrrolidine (1.0 equiv) in anhydrous Toluene or DCM.

-

Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (5 mol%).

-

Nucleophile Addition: Add the nucleophile (1.2 – 1.5 equiv).

-

Reaction: Stir at low temperature (-78°C to -40°C). The acid generates the N-acyliminium ion in situ, pairing with the chiral phosphate anion to direct the incoming nucleophile.

-

Quench: Add saturated

. -

Analysis: Determine Enantiomeric Ratio (ER) via Chiral HPLC.

Protocol B: Cross-Dehydrogenative Coupling (CDC)

Best for: Direct introduction of aryl or alkynyl groups without pre-functionalization.

This method uses a transition metal to activate the

Mechanism: The tert-butyl hydroperoxide (TBHP) oxidant generates an iminium ion intermediate via a radical pathway, which is then intercepted by the organometallic nucleophile.

Step-by-Step Protocol (Cu-Catalyzed Alkynylation):

-

Reagents:

-

1-Cbz-pyrrolidine (1.0 equiv).

-

Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv).

-

Catalyst:

(5 mol%). -

Ligand: (R,R)-Ph-Box (6 mol%) for enantioselectivity (Note: Enantiocontrol is challenging; often requires specific substrates. For high ee, consider using N-aryl tetrahydroisoquinolines, but for Cbz-pyrrolidine, optimize ligand loading).

-

Oxidant: TBHP (5.0-6.0 M in decane, 1.2 equiv).

-

-

Procedure:

-

Mix CuBr and Ligand in solvent (e.g., DCE or MeCN) for 30 mins to form the complex.

-

Add 1-Cbz-pyrrolidine and Alkyne.

-

Add TBHP dropwise at Room Temperature.

-

Heat to 40–60°C if necessary (monitor by TLC).

-

Note: The reaction proceeds via a radical intermediate.[1] Degassing is not required, but an inert atmosphere helps reproducibility.

-

Critical Comparison: Why Not Lithiation?

Researchers familiar with Beak's methodology often ask if they can use s-BuLi/(-)-Sparteine on 1-Cbz-pyrrolidine.

The Answer: Proceed with extreme caution.

-

The Problem: The Cbz group contains benzylic protons (

). Strong bases like s-BuLi can deprotonate this position (benzylic lithiation) or attack the carbonyl, leading to decomposition or complex mixtures. -

The Exception: If you must use lithiation, you must switch the protecting group to Boc (N-tert-butoxycarbonyl), which is inert to s-BuLi.

-

Recommendation: If the synthesis requires Cbz (e.g., for orthogonal deprotection later), use the Shono or CDC routes described above.

Quantitative Comparison of Methods

| Feature | Method A: Shono Oxidation | Method B: CDC (C-H Activation) | Method C: |

| Substrate Compatibility | Excellent for Cbz | Good for Cbz | Poor for Cbz (Use Boc) |

| Stereocontrol Source | Chiral Catalyst (Step 2) | Chiral Ligand | Chiral Diamine (Sparteine) |

| Scalability | High (Flow Electrochemistry) | Moderate | Low (Cryogenic conditions) |

| Atom Economy | High | Moderate (requires oxidant) | Low (stoichiometric Li/Ligand) |

References

-

Shono Oxidation (Foundational): Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of the American Chemical Society, 1975. Link

-

Chiral Phosphoric Acid Catalysis: Terada, M. "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010.[2] Link

-

CDC Mechanism: Li, C.-J. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research, 2009. Link

-

Beak's Lithiation (For Context): Beak, P., et al. "Asymmetric Deprotonation of N-Boc-pyrrolidine."[3] Journal of the American Chemical Society, 1994. Link

-

Pd-Catalyzed C-H Arylation (Modern Alternative): Campos, K. R., et al.

-Arylation of N-Boc-pyrrolidine."[3] Journal of the American Chemical Society, 2006. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Sci-Hub. Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions / Tetrahedron Letters, 2006 [sci-hub.ru]

- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Functionalization of 1-Cbz-Pyrrolidine: A Gateway to Alkaloid Synthesis

Topic: Application of 1-Cbz-pyrrolidine in Natural Product Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview

1-Cbz-pyrrolidine (Benzyl 1-pyrrolidinecarboxylate) is a foundational building block in the total synthesis of pyrrolidine/pyrrolizidine alkaloids (e.g., Preussin, Hygrine) and peptidomimetics. While

-

Orthogonality: Cbz is stable to the acidic conditions (TFA, HCl) used to remove Boc/t-Bu groups, allowing for selective deprotection in poly-functionalized natural products.

-

Anodic Stability: Unlike electron-rich protecting groups that may degrade, the Cbz group is the "Gold Standard" for Shono Oxidation , enabling the generation of stable

-acyliminium ion precursors. -

Rotameric Complexity: While Cbz exhibits complex rotameric populations (cis/trans) that can complicate NMR analysis and lithiation stereocontrol, it provides superior stability for intermediates requiring extensive downstream functionalization.

This guide details the two primary vectors for functionalizing 1-Cbz-pyrrolidine: Electrochemical C-H Oxidation (Shono Type) and

Core Application: The Shono Oxidation Pathway

Generation of N-Acyliminium Ion Precursors

The most powerful application of 1-Cbz-pyrrolidine is its conversion to 1-Cbz-2-methoxypyrrolidine via anodic oxidation. This intermediate serves as a "masked"

Protocol A: Electrochemical -Methoxylation

Objective: Synthesis of 1-Cbz-2-methoxypyrrolidine (Intermediate A ).

Materials:

-

Substrate: 1-Cbz-pyrrolidine (10 mmol, ~2.05 g)

-

Solvent: Methanol (MeOH), anhydrous (50 mL)

-

Electrolyte: Tetraethylammonium tosylate (

) (0.5 mmol, 0.05 equiv) - Note: Low loading is sufficient. -

Equipment: Undivided electrolysis cell, Carbon rod electrodes (anode and cathode), DC Power Supply.

Step-by-Step Procedure:

-

Cell Assembly: Fit a 100 mL beaker or custom glass cell with a rubber stopper holding two carbon rod electrodes (approx. 2 cm separation).

-

Solution Prep: Dissolve 1-Cbz-pyrrolidine and

in MeOH. -

Electrolysis:

-

Place the cell in a water bath (maintain 20–25°C).

-

Stir magnetically at a moderate rate.

-

Apply a Constant Current of 0.2–0.3 A (Current Density

50-100 mA/cm²). -

Pass 2.2–2.5 F/mol of electricity (approx. 3–4 hours for 10 mmol scale).

-

-

Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product (hemiaminal ether) is usually less polar than the starting material.

-

Workup:

-

Concentrate the methanol solution on a rotary evaporator to ~5 mL.

-

Dilute with

(50 mL) and wash with water (2 x 10 mL) to remove the electrolyte. -

Dry over

, filter, and concentrate.

-

-

Purification: The crude oil is typically >90% pure and suitable for the next step. If needed, purify via flash chromatography (neutralized silica, 1%

in eluent to prevent hydrolysis).

Yield Expectation: 85–95% Key Insight: The Cbz group lowers the oxidation potential of the nitrogen lone pair less than an acyl group would, but sufficient to prevent over-oxidation if the reaction is stopped at 2.2 F/mol.

Protocol B: Lewis Acid-Mediated C-C Bond Formation

Application: Synthesis of 2-Allyl-1-Cbz-pyrrolidine (Precursor to homo-proline analogs or Preussin core).

Mechanism:

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon.

-

Dissolution: Dissolve Intermediate A (1-Cbz-2-methoxypyrrolidine, 2.0 mmol) in anhydrous

(10 mL). Cool to -78°C . -

Nucleophile Addition: Add Allyltrimethylsilane (3.0 mmol, 1.5 equiv) via syringe.

-

Lewis Acid Addition: Add

(2.2 mmol, 1.1 equiv) dropwise.-

Expert Tip: For sterically demanding nucleophiles, switch to

(1.1 equiv), but ensure strictly anhydrous conditions to prevent hydrolysis back to the hemiaminal.

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Pour into saturated aqueous

. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Outcome: 2-Allyl-1-Cbz-pyrrolidine. This olefin can be oxidatively cleaved (ozonolysis) to an aldehyde or subjected to metathesis, serving as a divergent point for alkaloid synthesis.

Secondary Strategy: -Lithiation

While

Critical Caveat: 1-Cbz-pyrrolidine exists as a mixture of rotamers (

Protocol Summary:

-

Solvent: THF (anhydrous).

-

Base:

-BuLi (1.1 equiv) complexed with TMEDA (1.1 equiv). -

Temperature: Must be maintained at -78°C . Above -50°C, the Cbz group is prone to nucleophilic attack by the alkyllithium (self-destruction).

-

Trapping: Add electrophile (e.g., MeI, Allyl bromide) at -78°C.

Deprotection Protocols (The "Exit Strategy")

The utility of Cbz lies in its removal options.[1][2]

| Method | Reagents | Conditions | Compatibility |

| Hydrogenolysis | MeOH, RT, 1-4h | Standard. Incompatible with olefins (unless poisoned catalyst used). | |

| Acidic Cleavage | HBr (33%) in AcOH | RT, 1h | Harsh. Compatible with olefins; incompatible with acid-sensitive groups. |

| Lewis Acid (Modern) | RT, 2-16h | Mild & Chemoselective. Cleaves Cbz in presence of benzyl ethers ( |

Visualized Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from 1-Cbz-pyrrolidine.

Figure 1: Divergent synthetic pathways for 1-Cbz-pyrrolidine. The Shono oxidation pathway (top) is preferred for introducing carbon nucleophiles via stable intermediates.

Scientific Validation & Troubleshooting

Troubleshooting the Shono Oxidation

-

Problem: Low conversion or recovered starting material.

-

Solution: The polymer film can passivate the carbon anode. Reverse the polarity of the electrodes for 30 seconds every 30 minutes to "clean" the electrode surface.

-

-

Problem: Over-oxidation (formation of succinimide derivatives).

-

Solution: Strictly control the charge passed (stop at 2.2 F/mol). Ensure current density does not exceed 100 mA/cm².

-

Troubleshooting Lithiation

-

Problem: Low yield of alkylated product.

-

Solution: The Cbz group can act as a "suicide" electrophile. Ensure the temperature never rises above -78°C during lithiation. Consider transmetallation to Cu (using CuCN·2LiCl) before adding the electrophile to stabilize the anion.

-

References

-

Shono, T., et al. "Electroorganic chemistry.[3] 46. A new carbon-carbon bond forming reaction at the

-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1182 (1981). Link -

Beak, P., & Lee, W. K. "

-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." The Journal of Organic Chemistry, 58(5), 1109–1117 (1993). Link -

Deprez, N. R., et al. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines." Organic Letters, 23(22), 8834–8837 (2021). Link

-

Vinayagam, V., et al. "Mild Method for Deprotection of the

-Benzyloxycarbonyl ( -

Arévalo-García, E. B. "A concise and efficient synthesis of (+)-preussin."[6] Heterocyclic Communications, 20(1), 47–50 (2014).[6] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: 1-Cbz-Pyrrolidine as a Gateway Scaffold in Organocatalytic Systems

Part 1: Executive Summary & Strategic Utility

In the realm of organocatalysis, 1-Cbz-pyrrolidine (N-Carbobenzyloxy-pyrrolidine) occupies a unique dual niche. Unlike free pyrrolidine or proline, which act as active secondary amine catalysts (via enamine/iminium activation), 1-Cbz-pyrrolidine serves as:

-

A Benchmarking Substrate: It is the "gold standard" substrate for validating the efficacy of oxidative organocatalysts (e.g., nitroxyl radicals like TEMPO, ABNO, and AZADO) in electrochemical C(sp³)–H functionalization.

-

A Stable Progenitor Scaffold: It provides a protected, UV-active entry point for synthesizing 2-substituted pyrrolidine organocatalysts (e.g., diarylprolinol silyl ethers) via

-acyl iminium ion intermediates.

This guide details the protocols for utilizing 1-Cbz-pyrrolidine in oxidative organocatalysis and its subsequent conversion into chiral catalytic entities.

Part 2: The Substrate Role – Validating Oxidative Organocatalysts

Drug development increasingly relies on Late-Stage Functionalization (LSF). 1-Cbz-pyrrolidine is the model substrate used to determine the kinetic efficiency of nitroxyl radical catalysts in the Shono-type oxidation .

Mechanistic Insight: The Mediator Pathway

Direct electrochemical oxidation of pyrrolidines is often sluggish and prone to electrode passivation. Organocatalytic mediators (aminoxyl radicals) lower the overpotential.

-

The Catalyst: ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) or TEMPO.

-

The Substrate: 1-Cbz-pyrrolidine.[1]

-

The Mechanism: The anodic oxidation generates the oxoammonium species (

), which abstracts a hydride from the

Visualization: The Catalytic Cycle

The following diagram illustrates the organocatalytic turnover involving 1-Cbz-pyrrolidine.

Figure 1: Organocatalytic cycle for the electrochemical C-H oxidation of 1-Cbz-pyrrolidine mediated by ABNO.

Protocol 1: Electrochemical C-H Methoxylation

Objective: Synthesize 2-methoxy-1-Cbz-pyrrolidine using organocatalytic mediation.

Reagents:

-

Substrate: 1-Cbz-pyrrolidine (1.0 mmol)

-

Organocatalyst: ABNO (1 mol%) or TEMPO (5 mol%)

-

Electrolyte: Et₄NBF₄ (0.1 M)

-

Solvent: MeOH (anhydrous)

-

Equipment: Potentiostat or ElectraSyn 2.0 (IKA)

Step-by-Step Methodology:

-

Cell Assembly: Use an undivided cell equipped with a Carbon Graphite anode and a Platinum (or Nickel) cathode.

-

Solution Prep: Dissolve 1-Cbz-pyrrolidine (205 mg, 1 mmol) and Et₄NBF₄ in MeOH (10 mL). Add the ABNO catalyst (1.4 mg).

-

Electrolysis:

-

Set Constant Current (CCE): 10 mA/mmol (approx. 3–5 mA/cm² current density).

-

Temperature: Maintain at 0°C to 25°C.

-

Charge: Pass 2.2–2.5 F/mol of charge.

-

-

Monitoring: Monitor consumption of starting material via TLC (Hexane/EtOAc 3:1). 1-Cbz-pyrrolidine is UV active (unlike N-Boc variants), making detection straightforward.

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in Et₂O, filter off electrolyte salts, and concentrate.

-

Purification: Flash chromatography (Silica gel, Hex/EtOAc).

Data: Catalyst Efficiency Comparison

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Turnover Frequency (TOF) |

|---|---|---|---|---|

| ABNO | 1.0 | 2.5 | 92 | High |

| TEMPO | 5.0 | 4.0 | 85 | Moderate |

| None | - | 12.0 | <15 | N/A (Passivation) |

Part 3: The Scaffold Role – Synthesis of Chiral Catalysts[2]

Once 1-Cbz-pyrrolidine is functionalized to the 2-methoxy intermediate (via Protocol 1), it becomes a potent electrophile. This allows for the synthesis of 2-substituted pyrrolidines (like diphenylprolinol derivatives), which are themselves privileged organocatalysts.

Why Cbz over Boc?

While N-Boc is common, the Cbz group is preferred in specific organocatalyst syntheses because:

-

UV Chromophore: Essential for HPLC monitoring during chiral resolution or enantioselective steps.

-

Orthogonal Deprotection: Cbz is removed via hydrogenolysis (

), preserving acid-sensitive groups (like silyl ethers in Jørgensen-Hayashi catalysts) that would be destroyed by the TFA/HCl required for Boc removal.

Protocol 2: Nucleophilic Substitution & Deprotection

Objective: Convert 2-methoxy-1-Cbz-pyrrolidine into 2-phenyl-pyrrolidine (a core scaffold for chiral ligands).

Reagents:

-

Intermediate: 2-methoxy-1-Cbz-pyrrolidine (from Protocol 1)

-

Nucleophile: Phenylmagnesium bromide (PhMgBr) or Phenyl-BF₃K (for Petasis type)

-

Lewis Acid: BF₃·OEt₂

-

Deprotection: Pd/C (10 wt%), H₂ gas (balloon)

Step-by-Step Methodology:

-

Substitution (The "Cbz-Imine" Route):

-

Dissolve 2-methoxy-1-Cbz-pyrrolidine (1.0 eq) in anhydrous CH₂Cl₂ at -78°C.

-

Add BF₃·OEt₂ (1.1 eq) dropwise. Stir for 15 min to generate the

-acyl iminium ion in situ. -

Add PhMgBr (1.5 eq) slowly.

-

Warm to RT over 2 hours. Quench with sat. NH₄Cl.

-

Result: Racemic 2-phenyl-1-Cbz-pyrrolidine. (Note: Enantioselective variants use chiral Lewis acids here).

-

-

Deprotection (Catalyst Liberation):

-

Dissolve the substitution product in MeOH.

-

Add 10% Pd/C (10 wt% of substrate mass).

-

Stir under H₂ atmosphere (1 atm) for 4–12 hours.

-

Filter through Celite.

-

-

Isolation: The filtrate contains the free amine 2-phenylpyrrolidine .

Visualization: Synthesis Workflow

The pathway from the raw material to the active catalyst scaffold.

Figure 2: Synthetic workflow converting 1-Cbz-pyrrolidine into active organocatalyst scaffolds.

Part 4: References

-

Electrochemical Oxidation of Pyrrolidines: Deprez, N. R., et al. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines."[2][3] Organic Letters, 2021, 23(22), 8834–8837. Link

-

Oxoammonium Catalysis (ABNO): Karimi, B., et al. "TEMPO and Its Derivatives as Efficient Organocatalysts for Oxidation." Chemical Reviews, 2022.[3] (Contextualizing the mechanism).

-

Synthesis of Pyrrolidine Catalysts: S. P. Marsden, et al. "Lithiation/Trapping of N-Boc Heterocycles."[4] White Rose eTheses, University of Leeds. (Comparative lithiation vs oxidation data). Link

-

C-H Functionalization Overview: Bull, J. A., et al. "Recent Advances in C–H Functionalization." Journal of Organic Chemistry, 2016. Link

-

Shono Oxidation Mechanism: Nutting, J. E., et al. "Electrochemical C–H Functionalization." Chemical Reviews, 2018, 118(9), 4817–4833. (Authoritative review on the mechanism shown in Figure 1).

Sources

Application Notes & Protocols: Strategic Functionalization of the 1-Cbz-Pyrrolidine Ring

Introduction: The Privileged Pyrrolidine Scaffold and the Role of the Cbz Group

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, five-membered saturated structure provides an ideal three-dimensional scaffold for orienting substituents in pharmacologically relevant space, a feature that is highly sought after in drug design.[3] The ability to precisely install functional groups onto this ring is therefore of paramount importance for the synthesis, discovery, and optimization of novel therapeutic agents.[1]

This guide focuses on the functionalization of 1-(benzyloxycarbonyl)pyrrolidine, commonly known as 1-Cbz-pyrrolidine. The Cbz (carboxybenzyl) protecting group serves a dual purpose. Firstly, it protects the nitrogen atom from unwanted reactions, ensuring that reactivity is directed towards the carbon skeleton. Secondly, and more critically for many functionalization strategies, its electron-withdrawing nature acidifies the protons on the adjacent α-carbons (C2 and C5), making them susceptible to deprotonation by strong bases. This electronic activation is the linchpin for a host of powerful synthetic transformations.

Herein, we provide a detailed exploration of the primary strategies for functionalizing the 1-Cbz-pyrrolidine ring, complete with field-proven protocols and mechanistic insights to guide researchers in this critical area of synthetic chemistry.

Methodology 1: α-Functionalization via Directed Ortho-Metalation (DoM) Analogue: Lithiation-Trapping

The most robust and widely employed strategy for functionalizing the 1-Cbz-pyrrolidine ring is through deprotonation at the C2 position to form an α-aminoorganolithium intermediate, which is then quenched with a suitable electrophile. This process is analogous to a Directed ortho-Metalation (DoM) reaction, where the Cbz group directs the deprotonation to the adjacent position.

Causality Behind Experimental Choices:

-

Base Selection: sec-Butyllithium (s-BuLi) is the base of choice. Its high basicity is required to deprotonate the weakly acidic C-H bond, while its steric bulk favors kinetic deprotonation at the sterically accessible α-position.

-

Temperature Control: The reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate. At higher temperatures, this intermediate can undergo decomposition or undesired side reactions.[4]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are inert to the strong base and effectively solvate the lithium cation, stabilizing the intermediate.

-

Chiral Ligands: For asymmetric synthesis, a chiral diamine ligand such as (-)-sparteine or a synthetic surrogate is added. The ligand coordinates to both the lithium cation of s-BuLi and the nitrogen of the Cbz-pyrrolidine, creating a chiral environment that directs the base to remove one of the two enantiotopic α-protons preferentially.[5]

Workflow for Lithiation-Trapping of 1-Cbz-Pyrrolidine

Caption: General workflow for the α-functionalization of 1-Cbz-pyrrolidine.

Protocol 1: General Procedure for Racemic α-Lithiation and Silylation

This protocol describes a representative procedure for the functionalization of 1-Cbz-pyrrolidine with trimethylsilyl chloride (TMSCl) as the electrophile.

Materials:

-

1-Cbz-pyrrolidine

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Cbz-pyrrolidine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange, indicating the formation of the anion.

-

Stirring: Stir the reaction mixture at -78 °C for 2 hours.

-

Electrophilic Quench: Add TMSCl (1.2 eq), freshly distilled, dropwise to the reaction mixture. A color change or precipitation may be observed.

-

Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Cbz-2-(trimethylsilyl)pyrrolidine.

Protocol 2: Enantioselective α-Lithiation-Borylation

This protocol demonstrates the power of chiral ligand-mediated deprotonation to achieve high enantioselectivity, followed by trapping with a boronic ester. This creates a versatile chiral building block for subsequent cross-coupling reactions. The methodology is adapted from procedures developed for N-Boc pyrrolidine.[6]

Materials:

-

Same as Protocol 1, with the following additions:

-

(-)-Sparteine (or a suitable chiral diamine surrogate)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate, iPrOBPin)

Procedure:

-

Setup & Ligand Addition: To the reaction flask under nitrogen, add 1-Cbz-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq). Dissolve in anhydrous diethyl ether or THF (0.2 M).

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Add s-BuLi (1.1 eq) dropwise over 20 minutes.

-

Stirring (Deprotonation): Stir the mixture at -78 °C for 3 hours to ensure the formation of the chiral organolithium complex.

-

Electrophilic Quench (Borylation): Add iPrOBPin (1.5 eq) dropwise.

-

Warming & Workup: Stir at -78 °C for 1 hour, then allow to warm to room temperature. Quench with saturated NH₄Cl solution.

-

Extraction & Purification: Follow steps 9-11 from Protocol 1. The resulting chiral boronic ester can be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings.

Data Summary: Scope of Electrophiles in Lithiation-Trapping

| Electrophile (E+) | Product Type | Typical Yield | Notes |

| R-X (Alkyl Halide) | α-Alkyl | 40-70% | Best with primary iodides/bromides. |

| R₂C=O (Aldehyde/Ketone) | α-Hydroxyalkyl | 60-85% | Forms a new stereocenter. |

| R₃Si-Cl (Silyl Chloride) | α-Silyl | 75-95% | Highly efficient trapping agent. |

| (RO)₂B-OR' (Boronic Ester) | α-Boryl | 70-90% | Product is a key intermediate for cross-coupling. |

| I₂ (Iodine) | α-Iodo | 50-65% | Provides a handle for further metal-catalyzed reactions. |

Methodology 2: Direct C–H Functionalization

Direct C–H functionalization has emerged as a powerful, atom-economical alternative to pre-functionalization strategies like lithiation. These methods utilize a transition metal catalyst to selectively activate a C(sp³)–H bond, often at the α-position, and forge a new bond.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are frequently used for C–H arylation and vinylation reactions. The choice of ligand is critical for catalyst stability and reactivity.[7]

-

Oxidant: These reactions are often oxidative, requiring a stoichiometric oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active catalytic species.

-

Directing Group: While the Cbz group itself is not a strong directing group for many C-H activation catalysts, its presence influences the electronic environment. In some cases, substrates are designed with a removable directing group at another position to achieve high regioselectivity. For instance, a directing group at the C3 position can direct arylation to the C2 position.[7]

Logical Flow of a Catalytic C-H Activation Cycle

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 3: Representative Palladium-Catalyzed α-C(sp³)–H Arylation

This protocol is a conceptual example based on modern C-H activation principles, which often require specific directing groups for high efficiency on saturated heterocycles.[7] Researchers should consult specific literature for the exact ligand and conditions for 1-Cbz-pyrrolidine itself.

Materials:

-

1-Cbz-pyrrolidine derivative (potentially with an additional directing group)

-

Aryl Halide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligand (e.g., a specific phosphine or N-heterocyclic carbene ligand)

-

Silver carbonate (Ag₂CO₃) or other suitable oxidant

-

Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane)

Procedure:

-

Setup: In a sealable reaction tube, combine the 1-Cbz-pyrrolidine substrate (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), the appropriate ligand (10-20 mol%), and the oxidant (2.0 eq).

-

Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

-

Sealing and Heating: Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

-

Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or GC-MS.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane and filter through a pad of Celite to remove insoluble inorganic salts.

-

Concentration and Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the α-arylated product.

Conclusion and Outlook

The functionalization of 1-Cbz-pyrrolidine is a mature yet evolving field. While classical lithiation-trapping methodologies offer a reliable and predictable means of introducing a wide array of functional groups at the α-position, modern C-H activation techniques are providing more direct and sustainable alternatives.[7][8] Furthermore, emerging strategies like photoenzymatic cascades are enabling functionalization at more remote C3 and C4 positions, opening new avenues for scaffold diversification.[9] The choice of method will depend on the desired substitution pattern, required stereochemistry, and tolerance for multi-step sequences. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully navigate the synthesis of novel and complex pyrrolidine-based molecules for drug discovery and development.

References

-

Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals . New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer . University of Rochester. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction . PMC. Available at: [Link]

-

Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines . PMC. Available at: [Link]

-

Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D . PMC. Available at: [Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups . ACS Publications. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate . White Rose eTheses Online. Available at: [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes . PMC. Available at: [Link]

-

Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine . RSC Publishing. Available at: [Link]

-

An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines . PubMed. Available at: [Link]

-

Lithiation- Borylation in Synthesis . University of Bristol. Available at: [Link]

Sources

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-Cbz-Pyrrolidine Stability & Storage

Product: 1-Cbz-Pyrrolidine (Benzyl pyrrolidine-1-carboxylate) CAS: 26116-12-1 Physical State: Colorless to pale yellow viscous oil Storage Class: Organic Intermediate / Carbamate Protected Amine

Quick Triage: Is Your Compound Actually Degraded?

The "False Alarm" Phenomenon:

The most frequent technical inquiry regarding 1-Cbz-pyrrolidine is not chemical degradation, but NMR misinterpretation . Users often observe "split peaks" or "duplicate signals" in

Immediate Action: Before discarding the batch, perform the Rotamer Validation Protocol (See Section 2).

| Observation | Likely Cause | Action Required |

| Split Peaks in NMR (approx. 1:1 or 60:40 ratio) | Rotamers (Restricted N-C rotation) | Run High-Temp NMR (See Sec 2). |

| Strong Almond Odor | Oxidation (Benzaldehyde formation) | Check TLC/GC-MS. Purify immediately. |

| Viscosity Drop / Bubbling | Hydrolysis (Decarboxylation) | Chemical degradation. Assess purity. |

| Dark Orange/Brown Color | Oxidation/Polymerization | Distill or Column Chromatography. |

The Rotamer Effect (The #1 User Issue)

The Mechanism

Unlike esters, the nitrogen-carbonyl bond in carbamates (

-

Symptom: The pyrrolidine ring protons (especially

-protons) and the benzylic protons ( -

Verification: This is a physical phenomenon, not a chemical impurity.

Protocol: Variable Temperature (VT) NMR Validation

To confirm purity without re-purification, use coalescence temperature analysis.

-

Prepare Sample: Dissolve 10-20 mg of 1-Cbz-pyrrolidine in DMSO-

or Toluene- -

Baseline Scan: Acquire a standard